
9,10,12,13-Tetrahydroxyoctadecanoic acid
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Overview
Description
9,10,12,13-tetrahydroxy-octadecanoic acid is a long-chain fatty acid.
Scientific Research Applications
Biochemical Applications
1. Role in Lipid Metabolism
9,10,12,13-Tetrahydroxyoctadecanoic acid is a metabolite derived from linoleic acid and plays a crucial role in lipid metabolism. It is involved in the synthesis of various bioactive lipids that regulate physiological processes such as inflammation and cell signaling .
2. Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity, which can prevent oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at reducing the risk of chronic diseases linked to oxidative damage .
3. Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects by inhibiting tau protein aggregation associated with neurodegenerative diseases like Alzheimer's disease. This potential makes it a candidate for further research in neuropharmacology .
Industrial Applications
1. Food Industry
Due to its antioxidant properties, this compound can be used as a natural preservative in food products. Its ability to inhibit lipid oxidation helps extend the shelf life of various food items .
2. Cosmetic Formulations
The moisturizing properties of this compound make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and protect against environmental stressors positions it as an ingredient in skincare products .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9,10,12,13-tetrahydroxyoctadecanoic acid, and what challenges arise during stereochemical control?
The compound is typically synthesized via oxidation of linoleic acid derivatives. A common method involves brominating linoleic acid to form 9,10,12,13-tetrabromooctadecanoic acid, followed by debromination and alkaline permanganate oxidation to yield a mixture of diastereoisomers . Challenges include maintaining stereochemical fidelity between C10 and C12 positions, as uncontrolled conditions produce a eutectic mixture of diastereoisomers (e.g., melting points 156–174°C), complicating isolation. Fractional crystallization using acetic acid and ethanol is critical for separation .
Q. What natural sources or precursors yield this compound?
The compound, also termed sativic acid, derives from linoleic acid oxidation. Natural precursors include seed oils (e.g., Eremostachys molucelloides), where brominated intermediates like 9,10,12,13-tetrabromooctadecanoic acid are formed . Epoxidation of cis-12,13-epoxy-cis-9-octadecenoic acid (from natural sources) is another precursor route .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on melting point analysis, phase diagrams (to identify eutectic behavior), and chromatography. For stereochemical assignment, nuclear magnetic resonance (NMR) and X-ray crystallography are used to differentiate erythro and threo configurations at hydroxylated carbons. Reported melting points for pure diastereoisomers range from 163.5°C to 174°C .
Advanced Research Questions
Q. What methodological strategies resolve discrepancies in reported melting points and purity of synthetic this compound?
Discrepancies arise from impurities in starting materials (e.g., incomplete debromination of tetrabromooctadecanoic acid) or trans-isomer contamination during linoleic acid purification . To mitigate this:
- Use high-purity cis-9,12-octadecadienoic acid (linoleic acid) with minimal trans contamination (<5%).
- Validate intermediates via GC-MS or HPLC to confirm bromination/debromination efficiency.
- Employ phase diagrams to optimize crystallization solvents (e.g., 40–50% ethanol) for isolating individual diastereoisomers .
Q. How can researchers distinguish and quantify the eight diastereoisomers of this compound?
The eight diastereoisomers arise from erythro/threo configurations at C9-10, C10-12, and C12-13 (e.g., XVII–XXI in ). Separation involves:
- Extraction : Differential solubility in acetone or ethanol.
- Crystallization : Sequential recrystallization from acetic acid and ethanol to exploit melting point differences (e.g., 163.5°C vs. 174°C) .
- Chromatography : Reverse-phase HPLC with chiral columns or derivatization (e.g., methyl esters) for enhanced resolution .
Q. What role does eutectic formation play in complicating diastereoisomer separation, and how is this addressed experimentally?
Eutectic mixtures (e.g., 30% 174°C isomer + 70% 163.5°C isomer melting at 156°C) prevent traditional fractional crystallization. Solutions include:
- Solvent screening : Acetone selectively dissolves one isomer, leaving a residue enriched in the other.
- Non-equilibrium conditions : Rapid cooling or seeding to bypass eutectic formation .
- Stereospecific synthesis : Starting from enantiopure epoxy intermediates (e.g., cis-12,13-epoxy-cis-9-octadecenoic acid) to minimize racemate formation .
Q. What analytical techniques are most effective for studying the biological activity or metabolic pathways of this compound?
- Metabolomics : LC-MS/MS to trace incorporation into lipid oxidation pathways.
- Isotopic labeling : Use 13C-labeled linoleic acid precursors to track hydroxylation sites.
- Enzyme assays : Test interactions with lipoxygenases or cytochrome P450 enzymes implicated in fatty acid metabolism .
Q. Data Contradiction Analysis
Q. Why do literature reports vary in the melting points and yields of this compound diastereoisomers?
Variations stem from:
- Starting material purity : Impure linoleic acid (e.g., trans isomers) alters bromination efficiency and diastereoisomer ratios .
- Crystallization protocols : Incomplete solvent extraction (e.g., residual acetic acid) lowers melting points.
- Stereochemical drift : Epoxide ring-opening during synthesis may introduce unintended configurations . Standardizing bromination conditions (e.g., -15°C to minimize HBr elimination) and validating intermediates via NMR (e.g., 1H and 13C) are recommended .
Q. Methodological Tables
Table 1. Key Diastereoisomers of this compound
Designation | Configuration (C9-10, C10-12, C12-13) | Melting Point (°C) | Reference |
---|---|---|---|
XVII | erythro, erythro, erythro | 174 | |
XVIII | erythro, threo, erythro | 163.5 | |
XXI | threo, erythro, erythro | 156 (eutectic) |
Table 2. Synthetic Routes and Yields
Properties
CAS No. |
541-82-2 |
---|---|
Molecular Formula |
C18H36O6 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
9,10,12,13-tetrahydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17,19-22H,2-13H2,1H3,(H,23,24) |
InChI Key |
VJOGZGLNDROOFS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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